molecular formula C8H11ClN2O2 B10909039 1-Butyl-4-chloro-1H-pyrazole-5-carboxylic acid

1-Butyl-4-chloro-1H-pyrazole-5-carboxylic acid

Cat. No.: B10909039
M. Wt: 202.64 g/mol
InChI Key: YYJWVBYOXFPULG-UHFFFAOYSA-N
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Description

1-Butyl-4-chloro-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a butyl group at the 1-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-chloro-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1H-pyrazole-5-carboxylic acid with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-chloro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Butyl-4-chloro-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-4-chloro-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the butyl and chlorine substituents can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

  • 1-Butyl-3-chloro-1H-pyrazole-5-carboxylic acid
  • 1-Butyl-4-bromo-1H-pyrazole-5-carboxylic acid
  • 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid

Comparison: 1-Butyl-4-chloro-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the chlorine and carboxylic acid groups, which can significantly influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

2-butyl-4-chloropyrazole-3-carboxylic acid

InChI

InChI=1S/C8H11ClN2O2/c1-2-3-4-11-7(8(12)13)6(9)5-10-11/h5H,2-4H2,1H3,(H,12,13)

InChI Key

YYJWVBYOXFPULG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C=N1)Cl)C(=O)O

Origin of Product

United States

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